ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzo[d]thiazole derivative characterized by a cinnamoylimino group (Z-configuration) at position 2 and a methylsulfonyl substituent at position 4. The ester functional group (ethyl acetate) at the 3-position enhances its solubility in organic solvents, making it suitable for synthetic and pharmacological studies. This compound is synthesized via multi-step reactions involving condensation of substituted acetophenones with aminothiazole precursors, followed by sulfonylation and esterification steps .
Properties
IUPAC Name |
ethyl 2-[6-methylsulfonyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-28-20(25)14-23-17-11-10-16(30(2,26)27)13-18(17)29-21(23)22-19(24)12-9-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3/b12-9+,22-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMDCQMXQAEEH-PVTUKVQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antibacterial research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis involves a series of chemical reactions, typically starting from readily available benzothiazole precursors. The structure is characterized by a cinnamoylimino group and a methylsulfonyl substituent, which are critical for its biological activity.
1. Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that similar compounds can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. For instance, a related compound exhibited significant inhibition of cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α, suggesting potential therapeutic applications in cancer treatment .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1 | Apoptosis induction |
| Compound B7 | A549 | 2 | Cell cycle arrest |
| Compound B7 | H1299 | 4 | Inhibition of migration |
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is well-documented. Compounds similar to this compound have shown significant effects in reducing inflammation markers in vitro and in vivo. For example, certain derivatives demonstrated up to 27% protection against carrageenan-induced edema in animal models, indicating their effectiveness as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
3. Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have also been explored. Studies show that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Mechanistic studies suggest that they may disrupt bacterial cell wall synthesis or interfere with nucleic acid replication .
Table 3: Antibacterial Activity Against Common Pathogens
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound 5d | S. aureus | 28 |
| Compound 5d | E. coli | 24 |
| Compound 5d | K. pneumoniae | 25 |
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical and preclinical settings:
- Case Study A : A study involving a series of benzothiazole derivatives showed promising results in inhibiting tumor growth in xenograft models, supporting their potential as anticancer agents.
- Case Study B : Another study focused on the anti-inflammatory effects demonstrated that treatment with specific benzothiazole compounds significantly reduced pain and swelling in arthritis models.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may act against various pathogens, making it a candidate for developing new antimicrobial agents. The structural features, such as the methylsulfonyl group and the thiazole ring, enhance its biological activity.
Anti-inflammatory Properties
The compound's unique structure allows it to potentially inhibit inflammatory pathways. Similar thiazole derivatives have been documented to possess anti-inflammatory effects, and thus, this compound could be explored for therapeutic applications in treating inflammatory diseases.
Acetylcholinesterase Inhibition
Research on compounds containing benzothiazole moieties shows promise as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The potential of this compound to inhibit this enzyme could be investigated further through molecular docking studies and in vitro assays.
Enzyme Inhibition Studies
The compound can be utilized in biological research to study its interaction with various enzymes. High-throughput screening methods can be employed to assess its inhibitory effects on specific targets, providing insights into its mechanism of action and potential therapeutic uses.
Cellular Signaling Pathways
This compound may influence cellular signaling pathways, which are critical for understanding disease mechanisms. Investigating its effects on signaling cascades can reveal new biological insights and therapeutic targets.
Pesticidal Properties
Given its biological activity, this compound could be explored as a pesticide or herbicide. The structural characteristics that confer antimicrobial properties may also translate into efficacy against agricultural pests, warranting further investigation into its use in crop protection.
Synthesis and Characterization
Recent studies have focused on the synthesis of this compound through various methodologies that optimize yield and purity. Techniques such as microwave-assisted synthesis have been highlighted for their efficiency.
Biological Evaluations
In vitro assays have demonstrated the biological activity of related thiazole derivatives, suggesting a pathway for evaluating this compound's efficacy against specific targets.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions:
The methylsulfonyl group stabilizes the thiazole ring during hydrolysis, while the cinnamoylimino group remains intact due to its conjugated π-system.
Nucleophilic Substitution at Methylsulfonyl Group
The methylsulfonyl (-SOMe) group acts as a leaving group in SN reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hrs | 6-piperidinyl derivative | 65% |
| Sodium thiophenoxide | THF, reflux, 8 hrs | 6-(phenylthio) analog | 52% |
Reactivity follows the order: aliphatic amines > thiols > alcohols. Steric hindrance from the benzo[d]thiazole ring slows kinetics compared to simpler sulfonamides .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and ring-expansion reactions:
(a) DMAD-Mediated Cyclization
With dimethyl acetylenedicarboxylate (DMAD):
-
Product : Methyl 2-(2-cinnamoylamido-3-(methylsulfonyl)-4-oxothiazolidin-5-ylidene)acetate
Electrophilic Aromatic Substitution
The benzo[d]thiazole ring undergoes nitration and halogenation:
| Electrophile | Conditions | Position | Yield |
|---|---|---|---|
| HNO, HSO | 0°C, 2 hrs | C-5 | 40% |
| Br, FeBr | DCM, 25°C, 1 hr | C-4 | 55% |
The methylsulfonyl group directs electrophiles to the meta position relative to itself .
(a) Reduction of Imine Bond
Catalytic hydrogenation (H, Pd/C):
-
Product : Ethyl 2-(2-(cinnamoylamino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
-
Yield : 85%
(b) Oxidation of Cinnamoyl Group
KMnO in acidic medium:
-
Product : Ethyl 2-(2-(phenylglyoxylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Key Mechanistic Insights
-
Methylsulfonyl Group : Enhances electrophilicity at C-6, facilitating nucleophilic substitution .
-
Cinnamoylimino Moiety : Participates in conjugate addition and redox reactions due to α,β-unsaturation .
-
Thiazole Ring : Stabilizes transition states in cyclization reactions via resonance .
This compound’s versatility in forming pharmacologically relevant heterocycles (e.g., oxadiazoles, thiazolidinones) highlights its utility in medicinal chemistry. Further studies could explore its applications in targeted drug delivery or as a scaffold for kinase inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzo[d]thiazole derivatives share a common heterocyclic core but differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties, synthetic pathways, and bioactivity. Below is a detailed comparison with structurally related compounds:
Key Findings:
Synthetic Efficiency: The target compound shares a reflux-based synthesis pathway with ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate , but its methylsulfonyl group requires additional sulfonylation steps compared to simpler derivatives like 2-(2-oxobenzo[d]thiazol-3(2H)-yl) acetate .
Bioactivity Potential: The cinnamoylimino group in the target compound may enhance binding to hydrophobic enzyme pockets, analogous to indole-containing derivatives’ interactions with biological targets .
Stability and Solubility: The ethyl ester group improves solubility relative to the methyl ester in the discontinued hydrobromide salt , while the methylsulfonyl group increases metabolic stability compared to oxo or cyano substituents .
Notes
Stereochemical Considerations: The Z-configuration of the cinnamoylimino group in the target compound is critical for its activity, as isomerization could alter binding affinity .
Limitations in Data : Pharmacokinetic and toxicity profiles for these compounds are largely unreported, necessitating further studies.
Industrial Relevance: The discontinuation of methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide highlights challenges in scaling up thiazole derivatives, possibly due to purification difficulties or regulatory concerns.
Research Gaps : Comparative studies on the enzymatic inhibition potency of these derivatives are absent but would clarify structure-activity relationships.
Preparation Methods
Core Benzothiazole Formation
Reacting 2-amino-4-methylsulfonylthiophenol 1 (2.1 mmol) with ethyl 3-chloroacetoacetate 2 (2.5 mmol) in anhydrous DMF under nitrogen atmosphere at 80°C for 12 hr. This produces ethyl 2-(6-methylsulfonylbenzo[d]thiazol-3(2H)-yl)acetate 3 in 68% yield after silica gel chromatography (hexane:EtOAc 7:3).
Critical Parameters
- Temperature: <90°C prevents methylsulfonyl group decomposition
- Solvent polarity: DMF enhances nucleophilic substitution at C2
- Stoichiometry: 1:1.2 ratio of thiophenol to α-halocarbonyl minimizes dimerization
Imine Installation via Schiff Base Condensation
Compound 3 (1.0 mmol) reacts with cinnamoyl chloride 4 (1.2 mmol) in dry THF using triethylamine (3.0 mmol) as base at 0°C→RT. The (Z)-imino configuration is maintained by:
- Low-temperature stepwise addition
- Molecular sieves (4Å) to absorb H2O
- 72 hr reaction time for complete imine tautomerization
Purification via recrystallization (EtOH/H2O) yields the title compound in 54% yield with >98% Z-isomer purity by HPLC.
One-Pot Multicomponent Assembly
This efficient method combines three components in a single reaction vessel:
Reaction Components and Conditions
| Component | Role | Amount (mmol) |
|---|---|---|
| 2-Nitro-4-methylsulfonylphenol 5 | Electrophilic partner | 1.0 |
| Ethyl 2-cyanoacetate 6 | Nucleophile | 1.2 |
| Cinnamaldehyde 7 | Imine precursor | 1.5 |
Heated at 90°C in AcOH/H2O (4:1) with NH4OAc (2.5 mmol) for 8 hr. The sequence involves:
- Nitro → amine reduction by AcOH/NH4+
- Thiazole ring closure via cyanoacetate cyclization
- In situ Schiff base formation with cinnamaldehyde
Isolation by extraction (CH2Cl2/NaHCO3) gives 61% yield.
Stereochemical Control
The Z-configuration dominates (>95%) due to:
- Bulky methylsulfonyl group causing steric hindrance
- Conjugation between cinnamoyl π-system and thiazole ring
- IR analysis shows imine C=N stretch at 1625 cm⁻¹ (Z-isomer signature)
Solid-Phase Synthesis for Parallel Optimization
Adapting combinatorial chemistry techniques enables rapid screening of reaction variables:
Resin-Bound Synthesis Protocol
- Wang resin functionalized with Fmoc-protected thiophenol (0.8 mmol/g)
- Automated sequential steps:
- Fmoc deprotection (20% piperidine/DMF)
- Ring closure: TBTU/HOBt-activated ethyl bromoacetoacetate
- Sulfonation: Methanesulfonyl chloride/DIPEA
- Imine formation: Cinnamoyl chloride/DIEA
Key Optimization Data
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Coupling temperature | 45°C | +18 |
| Sulfonation time | 4 hr | +27 |
| Imine catalyst | Zn(OTf)₂ (5 mol%) | +33 |
Cleavage (95% TFA/H2O) provides >85% purity by LC-MS across 96-well plates.
Comparative Analysis of Methods
Table 1: Synthesis Route Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Z-Isomer Selectivity |
|---|---|---|---|---|
| Hantzsch Cyclization | 54 | 98 | Moderate | Excellent |
| Multicomponent | 61 | 95 | High | Good |
| Post-Functionalization | 73 | 99 | Excellent | Excellent |
| Solid-Phase | 82* | 85 | Low | Moderate |
*Average yield across 24 optimized conditions
Q & A
Q. What are the established synthetic pathways for ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?
The synthesis typically involves three key steps:
- Step 1 : Preparation of the 6-(methylsulfonyl)benzo[d]thiazol-2-amine intermediate via bromination of aniline derivatives and reaction with sodium thiocyanate in glacial acetic acid .
- Step 2 : Hydrazine reaction with the amine to form 2-hydrazinyl-6-(methylsulfonyl)benzo[d]thiazole, optimized using hydrazine hydrochloride in ethylene glycol under reflux .
- Step 3 : Condensation with cinnamoyl derivatives (e.g., cinnamoyl chloride) in methanol under reflux with catalytic acetic acid to form the (Z)-configured imino group .
Key reagents : Sodium thiocyanate, hydrazine hydrochloride, cinnamoyl chloride.
Q. How is this compound characterized structurally?
- Spectroscopy : Use - and -NMR to confirm the Z-configuration of the imino group and methylsulfonyl substitution. IR spectroscopy identifies carbonyl (C=O) and thiazole ring vibrations .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in related thiazole derivatives (e.g., ethyl 2-{(2Z)-2-[(1-naphthylsulfonyl)imino]thiazol-4-yl}acetate) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s structural similarity to benzothiazole-based inhibitors .
Advanced Research Questions
Q. How can the synthetic yield be optimized for large-scale research applications?
- Design of Experiments (DoE) : Vary reaction parameters (solvent polarity, temperature, catalyst loading). For example, replacing methanol with DMF in condensation steps improves yields by 15–20% .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate imine formation .
- Purification : Use column chromatography with ethyl acetate/hexane (3:7) for higher purity (>98%) .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare MIC values across studies using the same bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
- Orthogonal assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if cell viability assays show ambiguity .
- Solubility adjustments : Use DMSO/PBS mixtures to mitigate false negatives caused by poor aqueous solubility .
Q. What computational methods support mechanistic studies of this compound?
- Molecular docking : Use AutoDock Vina to predict binding to target proteins (e.g., EGFR kinase), leveraging crystallographic data from related benzothiazoles .
- DFT calculations : Analyze electron distribution in the (Z)-imino group to explain reactivity in nucleophilic substitutions .
- MD simulations : Study stability in biological membranes to optimize pharmacokinetic properties .
Methodological Considerations
Q. What safety protocols are critical during handling?
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Waste disposal : Segregate halogenated waste (e.g., reaction byproducts) for professional treatment, as outlined for analogous sulfonamide compounds .
- Ventilation : Use fume hoods during reflux steps to avoid inhalation of volatile reagents (e.g., acetic acid) .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
